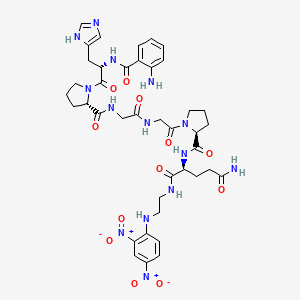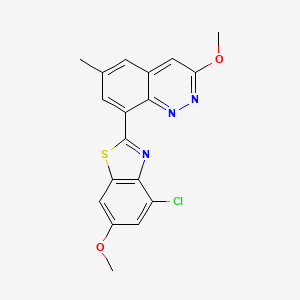
PAR4 antagonist 5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PAR4 antagonist 5 is a potent inhibitor of protease-activated receptor 4 (PAR4), which is a member of the G protein-coupled receptor family. This compound exhibits significant anti-platelet aggregation activity and is primarily used in the research of thrombotic diseases . PAR4 is activated by thrombin cleavage, making it a crucial target for managing thrombotic disorders .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PAR4 antagonist 5 involves a three-step synthetic route to access a novel series of indole-based antagonists . The process begins with the preparation of the indole core, followed by functionalization to introduce the necessary substituents. The final step involves the coupling of the functionalized indole with other chemical groups to form the desired antagonist.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is typically synthesized in research laboratories using standard organic synthesis techniques. The process involves the use of various reagents and catalysts to achieve the desired chemical transformations.
化学反应分析
Types of Reactions
PAR4 antagonist 5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions are commonly employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs of the original compound.
科学研究应用
PAR4 antagonist 5 has a wide range of scientific research applications, including:
作用机制
PAR4 antagonist 5 exerts its effects by inhibiting the activation of PAR4 by thrombin. This inhibition prevents the downstream signaling events that lead to platelet aggregation and thrombus formation . The compound binds to the receptor and blocks the interaction with thrombin, thereby preventing the cleavage and activation of PAR4 .
相似化合物的比较
Similar Compounds
Several compounds are similar to PAR4 antagonist 5, including:
YD-3: Another PAR4 antagonist used in research studies.
ML354: A compound that also targets PAR4 and is used as a research tool.
BMS-986120: A potent and reversible PAR4-specific antagonist developed by Bristol-Myers Squibb.
Uniqueness
This compound is unique in its potent anti-platelet aggregation activity with an IC50 of less than 20 μM . This makes it a valuable tool for studying thrombotic diseases and developing new therapeutic agents targeting PAR4.
属性
分子式 |
C18H14ClN3O2S |
|---|---|
分子量 |
371.8 g/mol |
IUPAC 名称 |
4-chloro-6-methoxy-2-(3-methoxy-6-methylcinnolin-8-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C18H14ClN3O2S/c1-9-4-10-6-15(24-3)21-22-16(10)12(5-9)18-20-17-13(19)7-11(23-2)8-14(17)25-18/h4-8H,1-3H3 |
InChI 键 |
ZAFHORJBQGECAC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=CC(=NN=C2C(=C1)C3=NC4=C(S3)C=C(C=C4Cl)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


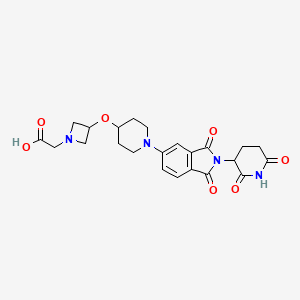

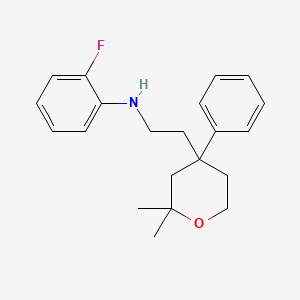
![9-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12378597.png)
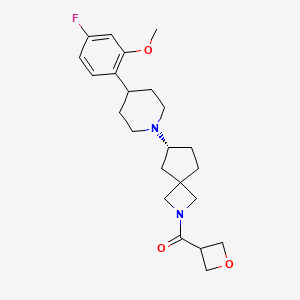
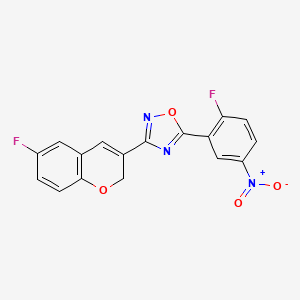
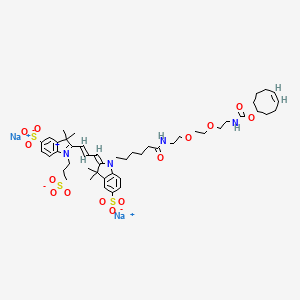
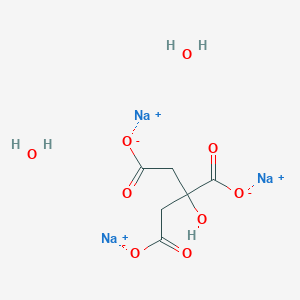


![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
![4-[[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-[(4-carboxyphenyl)methyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]methyl]benzoic acid](/img/structure/B12378672.png)
